molecular formula C11H8O4 B13897817 3-Hydroxy-4-phenylpyran-2,5-dione

3-Hydroxy-4-phenylpyran-2,5-dione

Cat. No.: B13897817
M. Wt: 204.18 g/mol
InChI Key: JJBQGUUWJFMWEE-UHFFFAOYSA-N
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Description

3-Hydroxy-4-phenylpyran-2,5-dione is a heterocyclic compound that belongs to the pyranone family. This compound is characterized by a six-membered ring containing both oxygen and carbon atoms, with a hydroxyl group at the third position and a phenyl group at the fourth position. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-phenylpyran-2,5-dione typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. Catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts are often used to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale MCRs with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-phenylpyran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-phenylpyran-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-phenylpyran-2,5-dione involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-phenylpyran-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

3-hydroxy-4-phenylpyran-2,5-dione

InChI

InChI=1S/C11H8O4/c12-8-6-15-11(14)10(13)9(8)7-4-2-1-3-5-7/h1-5,13H,6H2

InChI Key

JJBQGUUWJFMWEE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=C(C(=O)O1)O)C2=CC=CC=C2

Origin of Product

United States

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